molecular formula C20H20N4S B5823257 N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B5823257
M. Wt: 348.5 g/mol
InChI Key: CXCBNEOKEQGLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC1161B, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been found to have a positive effect on cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is its broad range of potential therapeutic applications. It has also been found to have low toxicity and good bioavailability. However, N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a relatively new compound, and more research is needed to fully understand its potential limitations.

Future Directions

There are several future directions for the research on N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential area of study is its use in the treatment of Alzheimer's disease. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown promising results in animal studies and could potentially be developed into a new therapeutic agent for this disease. Another area of research could be the development of new derivatives of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide with improved properties and efficacy. Overall, N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a promising compound that has the potential to be developed into a new class of therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-naphthylamine to form 2-(1-naphthylamino)nicotinic acid. This intermediate is then reacted with thionyl chloride and subsequently with piperazine to form N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide.

Scientific Research Applications

N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also shown promising results in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-naphthalen-1-yl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c25-20(22-18-9-5-7-16-6-1-2-8-17(16)18)24-14-12-23(13-15-24)19-10-3-4-11-21-19/h1-11H,12-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCBNEOKEQGLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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